molecular formula C14H13F3O5 B8461759 Diethyl (2,3,4-trifluorobenzoyl)malonate

Diethyl (2,3,4-trifluorobenzoyl)malonate

Cat. No.: B8461759
M. Wt: 318.24 g/mol
InChI Key: YHUWZVIOEQHFGH-UHFFFAOYSA-N
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Description

Diethyl (2,3,4-trifluorobenzoyl)malonate is a fluorinated malonate ester with a benzoyl group substituted with three fluorine atoms at the 2-, 3-, and 4-positions of the aromatic ring. This derivative features an aminomethylene bridge between the trifluorophenyl group and the malonate core, which distinguishes it from simpler benzoyl-substituted malonates. Its ChemSpider ID is 1718597, and it has diverse synonyms, including 1,3-Diethyl 2-[[(2,3,4-trifluorophenyl)amino]methylene]propanedioate .

Properties

Molecular Formula

C14H13F3O5

Molecular Weight

318.24 g/mol

IUPAC Name

diethyl 2-(2,3,4-trifluorobenzoyl)propanedioate

InChI

InChI=1S/C14H13F3O5/c1-3-21-13(19)9(14(20)22-4-2)12(18)7-5-6-8(15)11(17)10(7)16/h5-6,9H,3-4H2,1-2H3

InChI Key

YHUWZVIOEQHFGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=C(C(=C(C=C1)F)F)F)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Steric Effects

  • Fluorine vs. Chlorine Substituents :
    Fluorine’s strong electron-withdrawing nature enhances the electrophilicity of adjacent carbonyl groups, facilitating nucleophilic attacks. For example, Diethyl (3,4-dichlorophenyl)malonate (C₁₃H₁₄Cl₂O₄, molecular weight 305.16 g/mol, ) features chlorine atoms, which are less electronegative than fluorine but still deactivate the aromatic ring. This reduces the compound’s reactivity in electrophilic substitutions compared to fluorinated analogs .
    • pKa Differences : Diethyl malonate (unsubstituted) has a pKa of 16.3 (), making deprotonation challenging. Fluorinated derivatives like the target compound likely exhibit even lower acidity due to electron-withdrawing fluorine atoms stabilizing the conjugate base .

Structural Diversity

  • Aromatic vs. Aliphatic Substitutions: Diethyl 2-(3,5-diiodo-4-(4-methoxyphenoxy)benzyl)malonate (C₂₁H₂₂I₂O₆, molecular weight 623.95 g/mol, ) incorporates iodine and methoxyphenoxy groups, increasing steric bulk and altering lipophilicity compared to the trifluorophenyl derivative .

Nucleophilic Additions and Cycloadditions

  • Copper-Catalyzed Arylation : Diethyl malonate undergoes copper-catalyzed coupling with aryl iodides to form α-aryl malonates (). Fluorinated derivatives like the target compound may exhibit enhanced reactivity due to electron-deficient aromatic rings .
  • Dipolar Cycloadditions : highlights diethyl 2-(pyridin-2-ylmethylene)malonate’s reactivity with arynes to form heterocycles. The trifluorophenyl group in the target compound could similarly participate in [3+2] annulations, leveraging fluorine’s electronic effects .

Hydrogen Bonding and Crystal Packing

  • Intermolecular Interactions: describes weak C–H···O hydrogen bonds in Diethyl 2-{(dibenzylamino)[4-(trifluoromethyl)phenyl]methyl}malonate, stabilizing its crystal structure. The trifluorophenyl group in the target compound may enhance such interactions .

Data Table: Key Malonate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate C₁₄H₁₄F₃NO₄ 317.26 2,3,4-Trifluorophenyl, aminomethylene High electrophilicity, heterocycle synthesis
Diethyl malonate C₇H₁₂O₄ 160.17 Unsubstituted pKa 16.3, soman simulant
Diethyl (3,4-dichlorophenyl)malonate C₁₃H₁₄Cl₂O₄ 305.16 3,4-Dichlorophenyl Moderate reactivity, agrochemical intermediate
Diethyl 2-(3,5-diiodo-4-(4-methoxyphenoxy)benzyl)malonate C₂₁H₂₂I₂O₆ 623.95 Diiodo, methoxyphenoxy Steric bulk, lipophilic drug design
Diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate C₁₃H₁₃ClF₃NO₄ 347.70 3-Chloro-4-fluorophenyl, aminomethylene Mixed electronic effects, H-bonding

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